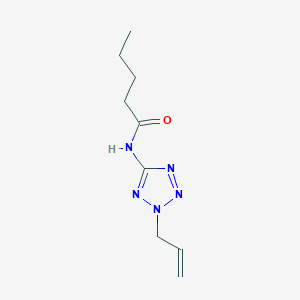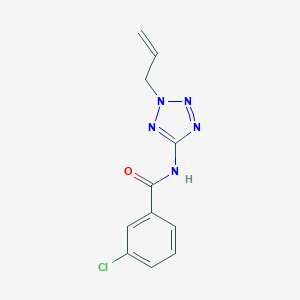
5-Fluorouridine-5'-O-b-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-beta-D-Galactosyl-5-fluorouridine is a prodrug of 5-fluorouridine, which is a potent antineoplastic agent. This compound can be converted by the enzyme beta-D-galactosidase into 5-fluorouridine, making it a valuable tool in cancer research and treatment .
作用机制
Target of Action
The primary target of 5’-O-Galactosyl-5-fluorouridine, also known as Gal-furd, is uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
Gal-furd is a prodrug that can be converted by the enzyme β-D-galactosidase to the potent antineoplastic agent 5-fluorouridine . The fluoropyrimidine 5-fluorouracil (5-FU) works by inhibiting essential biosynthetic processes and by being incorporated into macromolecules, such as DNA and RNA, inhibiting their normal function . The mechanism of cytotoxicity of 5-FU has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) .
Biochemical Pathways
The action of Gal-furd affects the pyrimidine metabolism pathway . The conversion of Gal-furd to 5-fluorouracil leads to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis . This results in subsequent depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage .
Pharmacokinetics
It is known that gal-furd is a prodrug that can be converted to the active antineoplastic agent 5-fluorouracil by the enzyme β-d-galactosidase . This enzymatic conversion likely influences the absorption, distribution, metabolism, and excretion (ADME) properties of Gal-furd, impacting its bioavailability.
Result of Action
The result of Gal-furd’s action is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This occurs due to the misincorporation of fluoronucleotides into RNA and DNA and the inhibition of thymidylate synthase (TS), causing imbalances in deoxynucleotide pools . This ultimately leads to cell death, making Gal-furd a potent antineoplastic agent.
Action Environment
The action of Gal-furd is influenced by the presence of the enzyme β-D-galactosidase, which converts Gal-furd to the active antineoplastic agent 5-fluorouridine . Therefore, the efficacy and stability of Gal-furd may be influenced by factors that affect the activity of β-D-galactosidase, such as pH and temperature.
生化分析
Biochemical Properties
5’-O-beta-D-Galactosyl-5-fluorouridine interacts with the enzyme β-D-galactosidase, which catalyzes its conversion to 5-Fluorouridine . This interaction is crucial for the activation of the prodrug .
Cellular Effects
The cellular effects of 5’-O-beta-D-Galactosyl-5-fluorouridine are primarily due to its conversion to 5-Fluorouridine . The IC50 of 5’-O-beta-D-Galactosyl-5-fluorouridine to that of 5-Fluorouridine determined on a variety of tumor cell lines in vitro ranged from 500:1-1000:1 .
Molecular Mechanism
The molecular mechanism of action of 5’-O-beta-D-Galactosyl-5-fluorouridine involves its conversion to 5-Fluorouridine by the enzyme β-D-galactosidase . 5-Fluorouridine then exerts its antineoplastic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-O-beta-D-Galactosyl-5-fluorouridine change over time as it is converted to 5-Fluorouridine .
Dosage Effects in Animal Models
In animal models, 5’-O-beta-D-Galactosyl-5-fluorouridine is more than 100x less toxic than 5-Fluorouridine to bone marrow cells in Balb/c mice .
Metabolic Pathways
The metabolic pathway of 5’-O-beta-D-Galactosyl-5-fluorouridine involves its conversion to 5-Fluorouridine by the enzyme β-D-galactosidase .
Transport and Distribution
The transport and distribution of 5’-O-beta-D-Galactosyl-5-fluorouridine within cells and tissues are likely to be influenced by the presence of the enzyme β-D-galactosidase .
Subcellular Localization
The subcellular localization of 5’-O-beta-D-Galactosyl-5-fluorouridine is likely to be influenced by the distribution of the enzyme β-D-galactosidase within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-beta-D-Galactosyl-5-fluorouridine typically involves the conjugation of 5-fluorouridine with a galactose moiety. This process can be achieved through enzymatic or chemical methods. The enzyme beta-D-galactosidase is often used to facilitate this conversion .
Industrial Production Methods
Industrial production of 5’-O-beta-D-Galactosyl-5-fluorouridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of bioreactors for enzymatic reactions and advanced purification techniques to isolate the final product .
化学反应分析
Types of Reactions
5’-O-beta-D-Galactosyl-5-fluorouridine primarily undergoes hydrolysis reactions. The galactoside group is hydrolyzed by beta-D-galactosidase to release the active antineoplastic agent, 5-fluorouridine .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of beta-D-galactosidase under physiological conditions. The reaction is typically carried out in an aqueous medium at a pH that is optimal for the enzyme’s activity .
Major Products
The major product of the hydrolysis reaction is 5-fluorouridine, which is the active form of the drug and exhibits potent antineoplastic properties .
科学研究应用
5’-O-beta-D-Galactosyl-5-fluorouridine has several scientific research applications:
Chemistry: Used as a model compound to study enzyme-substrate interactions and the kinetics of enzymatic hydrolysis
Biology: Employed in cell culture studies to investigate the effects of 5-fluorouridine on various cell lines
Medicine: Utilized in cancer research to develop targeted therapies that exploit the enzyme beta-D-galactosidase for selective drug activation
Industry: Applied in the production of antineoplastic agents and in the development of enzyme-based drug delivery systems
相似化合物的比较
Similar Compounds
5-Fluorouridine: The active form of 5’-O-beta-D-Galactosyl-5-fluorouridine, used directly as an antineoplastic agent
5-Fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment
Uniqueness
5’-O-beta-D-Galactosyl-5-fluorouridine is unique due to its prodrug nature, allowing for targeted activation by beta-D-galactosidase. This specificity reduces systemic toxicity and enhances the therapeutic index compared to its active form, 5-fluorouridine .
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O11/c16-4-1-18(15(26)17-12(4)25)13-10(23)8(21)6(28-13)3-27-14-11(24)9(22)7(20)5(2-19)29-14/h1,5-11,13-14,19-24H,2-3H2,(H,17,25,26)/t5-,6-,7+,8-,9+,10-,11-,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPARJRXLUUYJW-FQKYAJAOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149965-92-4 |
Source


|
| Record name | 5'-O-Galactosyl-5-fluorouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149965924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)
![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione](/img/structure/B234979.png)
![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)










